Stereochemical Purity vs. Racemic Building Blocks
The target compound is supplied as the single (S)-enantiomer with a typical purity of ≥97% (HPLC) and a defined stereochemical configuration, whereas the commonly available racemic tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS 337530-60-6) contains both enantiomers in equal proportion . The (R)-enantiomer (CAS not widely catalogued) and the des-methyl analog (CAS 170911-92-9) lack the specific (S)-3-methyl substitution pattern required for asymmetric induction in downstream steps .
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer, ≥97% purity (HPLC) |
| Comparator Or Baseline | Racemic mixture (CAS 337530-60-6); 50:50 R/S; typical purity 95-98% |
| Quantified Difference | 100% enantiomeric excess vs. 0% enantiomeric excess for racemate; R-enantiomer not commercially standardized at comparable scale |
| Conditions | Commercial sourcing specifications from Sigma-Aldrich, Leyan, and Chemenu |
Why This Matters
Procurement of the defined (S)-enantiomer eliminates the need for costly chiral resolution steps and ensures batch-to-batch stereochemical consistency in asymmetric syntheses.
